

Alexa Fluor 405: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alexa Fluor 405*

Cat. No.: *B1265176*

[Get Quote](#)

An in-depth examination of the chemical properties, applications, and experimental considerations for the violet laser-excitable fluorophore, **Alexa Fluor 405**. This guide is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques.

Alexa Fluor 405 is a blue-fluorescent dye that is a member of the Alexa Fluor family of organic fluorophores. It is particularly valuable for multicolor imaging and flow cytometry applications due to its excitation by the 405 nm violet laser, which minimizes spectral overlap with more common green and red fluorophores.^{[1][2]} While it is noted to be one of the dimmer dyes in the Alexa Fluor series, making it best suited for the detection of highly expressed antigens, its high photostability and pH insensitivity make it a reliable choice for various applications.^{[1][3]}

Core Properties and Chemical Structure

Alexa Fluor 405 is derived from coumarin and is a sulfonated pyrene derivative. The most common reactive form for bioconjugation is the succinimidyl ester (NHS ester), which readily reacts with primary amines on proteins and other biomolecules.

The chemical structure of the **Alexa Fluor 405** succinimidyl ester is characterized by a pyrene core with multiple sulfonate groups, which contribute to its water solubility and relative pH insensitivity.

Molecular Formula: $C_{46}H_{69}N_5O_{15}S_3$

Molecular Weight: 1028.3 g/mol [4]

Below is a table summarizing the key quantitative data for **Alexa Fluor 405**.

Property	Value	Reference
Molecular Weight	1028.3 g/mol	[4]
Excitation Maximum	401 nm	[5]
Emission Maximum	421 nm	[5]
Extinction Coefficient	35,000 cm ⁻¹ M ⁻¹	[1]
Optimal Laser Line	405 nm (Violet)	[1]
pH Sensitivity	Insensitive from pH 4-10	

Experimental Protocols

Antibody Conjugation with Alexa Fluor 405 NHS Ester

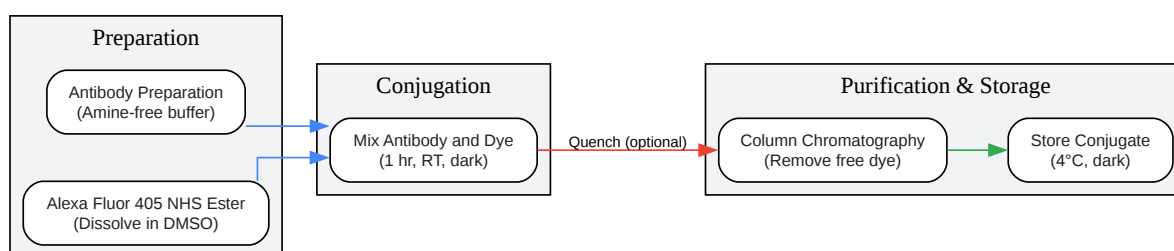
This protocol outlines the general steps for conjugating **Alexa Fluor 405** succinimidyl ester to an antibody. The protocol is optimized for IgG antibodies.

Materials:

- Antibody (0.5-2 mg/mL in an amine-free buffer like PBS)
- **Alexa Fluor 405** NHS Ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration)
- Quenching reagent (e.g., 1.5 M hydroxylamine)

Procedure:

- **Antibody Preparation:** Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris) or preservatives like sodium azide, they must be removed by dialysis or buffer exchange. The antibody concentration should be at least 2 mg/mL for optimal results.
- **Dye Preparation:** Dissolve the **Alexa Fluor 405 NHS ester** in a small amount of anhydrous DMF or DMSO immediately before use.
- **Reaction Setup:** Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point is often a 10-fold molar excess of dye.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Quenching (Optional):** Add a quenching reagent like hydroxylamine to stop the reaction and remove any unreacted dye.
- **Purification:** Separate the labeled antibody from the unreacted dye using a purification column, such as a gel filtration column.
- **Storage:** Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.



[Click to download full resolution via product page](#)

Antibody Conjugation Workflow

Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining of cells using an **Alexa Fluor 405**-conjugated secondary antibody.

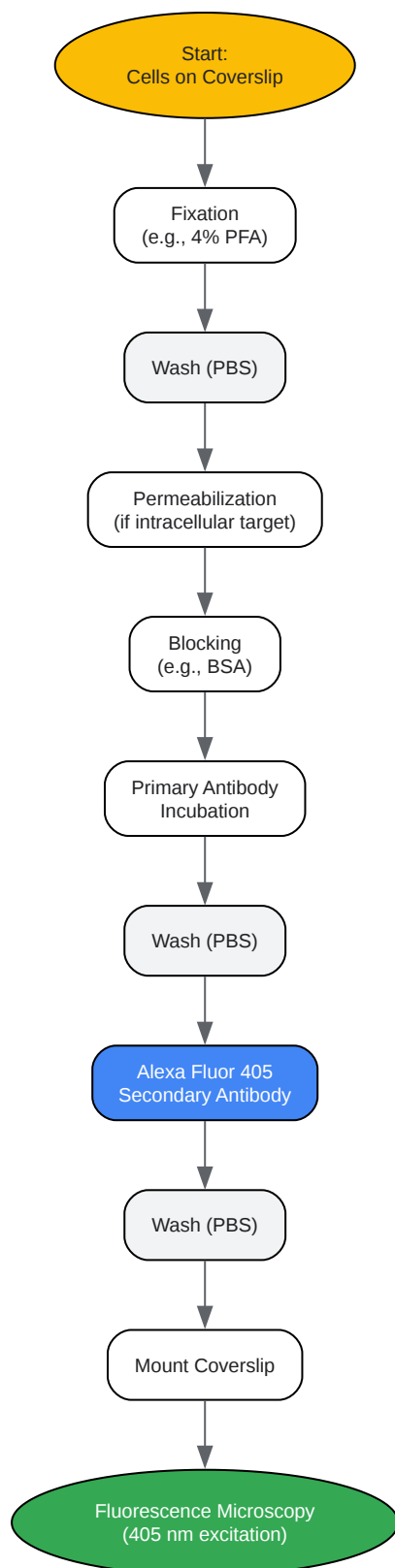
Materials:

- Cells grown on coverslips or in a multi-well plate
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA in PBS)
- Primary Antibody (unconjugated)
- **Alexa Fluor 405**-conjugated Secondary Antibody
- Mounting Medium (with or without DAPI)

Procedure:

- Cell Preparation: Wash the cells briefly with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the **Alexa Fluor 405**-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the fluorescence using a microscope equipped with a 405 nm laser and appropriate emission filters.



[Click to download full resolution via product page](#)

Immunofluorescence Staining Workflow

Flow Cytometry Staining Protocol

This protocol describes a general procedure for staining suspended cells for flow cytometry analysis using an **Alexa Fluor 405**-conjugated antibody.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
- **Alexa Fluor 405**-conjugated Primary Antibody
- (Optional) Viability Dye

Procedure:

- **Cell Preparation:** Prepare a single-cell suspension at a concentration of 1×10^6 to 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- **Blocking (Optional):** To block Fc receptors, especially on immune cells, incubate with an Fc blocking reagent.
- **Staining:** Add the predetermined optimal concentration of the **Alexa Fluor 405**-conjugated antibody to the cell suspension.
- **Incubation:** Incubate for 20-30 minutes at 4°C in the dark.
- **Washing:** Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer and centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes.
- **Resuspension:** Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
- **Analysis:** Analyze the cells on a flow cytometer equipped with a 405 nm violet laser.

Concluding Remarks

Alexa Fluor 405 is a versatile blue-fluorescent dye that is a valuable tool in a researcher's arsenal, particularly for multicolor fluorescence experiments. Its excitation by the violet laser allows for its use alongside more common fluorophores with minimal spectral overlap. While its relative dimness should be a consideration in experimental design, its high photostability and pH insensitivity provide for robust and reproducible results in applications such as immunofluorescence and flow cytometry. Proper experimental design, including the use of appropriate controls and optimization of antibody concentrations, will ensure the successful application of **Alexa Fluor 405** in a variety of research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancer.iu.edu [cancer.iu.edu]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- To cite this document: BenchChem. [Alexa Fluor 405: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265176#alex-fluor-405-molecular-weight-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com